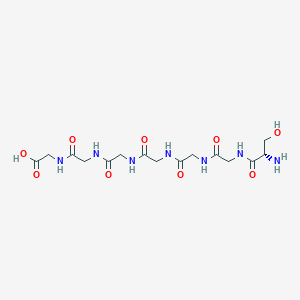
L-Serylglycylglycylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serylglycylglycylglycylglycylglycylglycine: is a synthetic peptide composed of a sequence of amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc) is removed to expose the amino group.
Coupling: The next amino acid, glycine, is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent glycine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
化学反应分析
Types of Reactions
L-Serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target any oxidized functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing agents: Sodium borohydride or other reducing agents.
Substitution reagents: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce modified peptides with different amino acid sequences.
科学研究应用
L-Serylglycylglycylglycylglycylglycylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Molecular Biology: Employed in experiments to understand peptide synthesis and degradation.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of novel biomaterials and biocompatible surfaces.
作用机制
The mechanism of action of L-Serylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The exact pathways depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.
相似化合物的比较
Similar Compounds
L-Serylglycylglycylglycylglycylglycine: A shorter peptide with similar properties.
L-Serylglycylglycylglycylglycylglycylglycylglycine: A longer peptide with additional glycine residues.
Uniqueness
L-Serylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable structures and interact with various molecular targets makes it valuable for research and industrial applications.
属性
CAS 编号 |
854923-28-7 |
|---|---|
分子式 |
C15H25N7O9 |
分子量 |
447.40 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N7O9/c16-8(7-23)15(31)22-5-13(28)20-3-11(26)18-1-9(24)17-2-10(25)19-4-12(27)21-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,26)(H,19,25)(H,20,28)(H,21,27)(H,22,31)(H,29,30)/t8-/m0/s1 |
InChI 键 |
OJJLCWBWNMQUAJ-QMMMGPOBSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
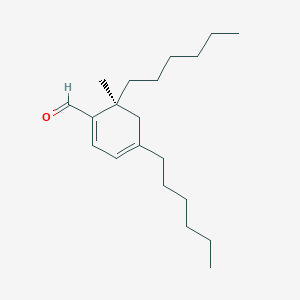
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

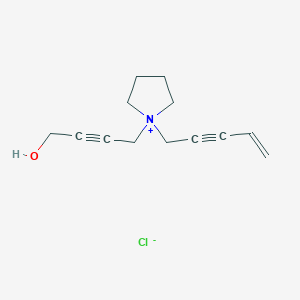
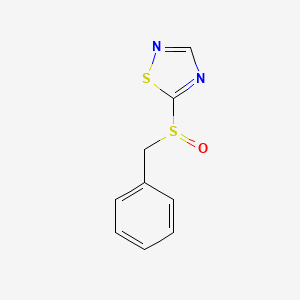
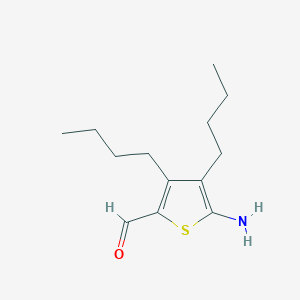

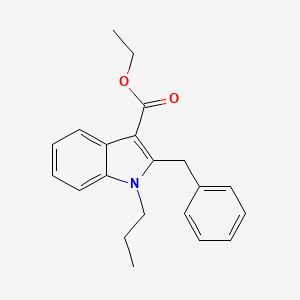
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

